molecular formula C11H11NO2 B12949546 5-Methoxy-2-(3-oxopropyl)-benzonitrile

5-Methoxy-2-(3-oxopropyl)-benzonitrile

Cat. No.: B12949546
M. Wt: 189.21 g/mol
InChI Key: VRIKOBUASLFUJY-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-oxopropyl)-benzonitrile is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzonitrile, featuring a methoxy group at the 5-position and a 3-oxopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-oxopropyl)-benzonitrile typically involves the reaction of 5-methoxybenzonitrile with a suitable 3-oxopropylating agent under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 5-methoxybenzonitrile is treated with 3-oxopropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-oxopropyl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 5-Methoxy-2-(3-oxopropyl)benzoic acid or 5-methoxy-2-(3-oxopropyl)benzaldehyde.

    Reduction: 5-Methoxy-2-(3-aminopropyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(3-oxopropyl)-benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-oxopropyl)-benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxybenzonitrile: Lacks the 3-oxopropyl group, making it less versatile in certain reactions.

    2-(3-Oxopropyl)benzonitrile:

    5-Methoxy-2-(3-oxopropyl)benzoic acid: An oxidized derivative with different chemical properties and applications.

Uniqueness

5-Methoxy-2-(3-oxopropyl)-benzonitrile is unique due to the presence of both the methoxy and 3-oxopropyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-methoxy-2-(3-oxopropyl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-14-11-5-4-9(3-2-6-13)10(7-11)8-12/h4-7H,2-3H2,1H3

InChI Key

VRIKOBUASLFUJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC=O)C#N

Origin of Product

United States

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